

1-(2-Chlorobenzyl)-1H-indole-3-carboxylic Acid: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name:	1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid
CAS No.:	93548-85-7
Cat. No.:	B2823737

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Executive Summary

1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid (C₁₆H₁₂ClNO₂) is a bicyclic heteroaromatic compound characterized by an indole core substituted at the N1 position with a 2-chlorobenzyl group and at the C3 position with a carboxylic acid moiety.[1] Unlike its indazole analog (Lonidamine), this specific indole derivative is primarily investigated as a synthetic intermediate and a pharmacological probe for targeting metabolic enzymes (IDO1) and G-protein coupled receptors (GPR40/FFAR1). Its lipophilic N-benzyl tail and polar carboxylic head group make it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.

Chemical Identity & Physicochemical Properties

2.1 Nomenclature & Identifiers

Identifier	Value
IUPAC Name	1-[(2-chlorophenyl)methyl]-1H-indole-3-carboxylic acid
Common Name	N-(2-chlorobenzyl)-indole-3-carboxylic acid
Molecular Formula	C ₁₆ H ₁₂ ClNO ₂
Molecular Weight	285.73 g/mol
SMILES	<chem>OC(=O)c1cn(Cc2ccccc2Cl)c3ccccc13</chem>
InChIKey	(Predicted) OJWPITWTRRQRFX-UHFFFAOYSA-N (Analogous to 4-Cl isomer)
CAS Number	Not widely listed as a commodity chemical; typically synthesized de novo. [1] [2] [3] [4] [5] [6] [7]

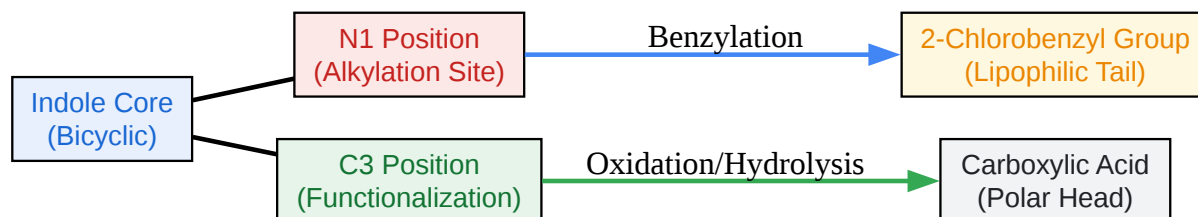
2.2 Predicted Physicochemical Properties

Based on structural analogs (e.g., 1-(4-chlorobenzyl) isomer).

Property	Value / Range	Notes
Appearance	White to off-white crystalline solid	Recrystallized from EtOH/H ₂ O
Melting Point	205–210 °C (Predicted)	High MP due to H-bonding (dimerization)
Solubility	DMSO (>20 mg/mL), DMF, Methanol	Sparingly soluble in water, hexane
pKa (Acid)	~3.7–4.2	Carboxylic acid proton
LogP	~3.8–4.2	Highly lipophilic due to benzyl group

Chemical Structure Visualization

The following diagram illustrates the core connectivity of the molecule, highlighting the critical N-benylation site and the carboxylic acid pharmacophore.



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Figure 1: Structural decomposition of **1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid**.

Synthesis & Manufacturing Protocols

The synthesis of **1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid** typically follows a convergent route involving the N-alkylation of a pre-functionalized indole core. Two primary methods are employed depending on the starting material availability.

Method A: Direct N-Alkylation of Indole-3-Carboxylic Acid (Preferred)

This method uses the commercially available indole-3-carboxylic acid or its methyl ester.

Reagents:

- Substrate: Indole-3-carboxylic acid (or Methyl indole-3-carboxylate)
- Alkylating Agent: 2-Chlorobenzyl chloride (or bromide)
- Base: Sodium Hydride (NaH) or Potassium Carbonate (K_2CO_3)
- Solvent: DMF (N,N-Dimethylformamide) or Acetone

Protocol:

- Activation: Dissolve Indole-3-carboxylic acid (1.0 eq) in anhydrous DMF under N_2 atmosphere. Cool to $0^\circ C$.

- Deprotonation: Add NaH (60% dispersion in oil, 2.2 eq) portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases.
 - Note: Using 2.2 eq of base ensures deprotonation of both the carboxylic acid and the indole N-H.
- Alkylation: Add 2-Chlorobenzyl chloride (1.1 eq) dropwise.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Work-up: Quench with ice-cold water. Acidify with 1M HCl to pH ~3 to precipitate the product.
- Purification: Filter the solid, wash with water and hexane. Recrystallize from Ethanol/Water to yield the pure acid.

Method B: Vilsmeier-Haack Route (Alternative)

Used if the carboxylic acid starting material is unavailable.

- Formylation: Indole + POCl₃/DMF

Indole-3-carboxaldehyde.
- N-Alkylation: Indole-3-carboxaldehyde + 2-Chlorobenzyl chloride + K₂CO₃/DMF

1-(2-chlorobenzyl)-indole-3-carboxaldehyde.
- Oxidation: Aldehyde + NaClO₂ (Sodium chlorite) / NaH₂PO₄

1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid.

Pharmacology & Biological Applications

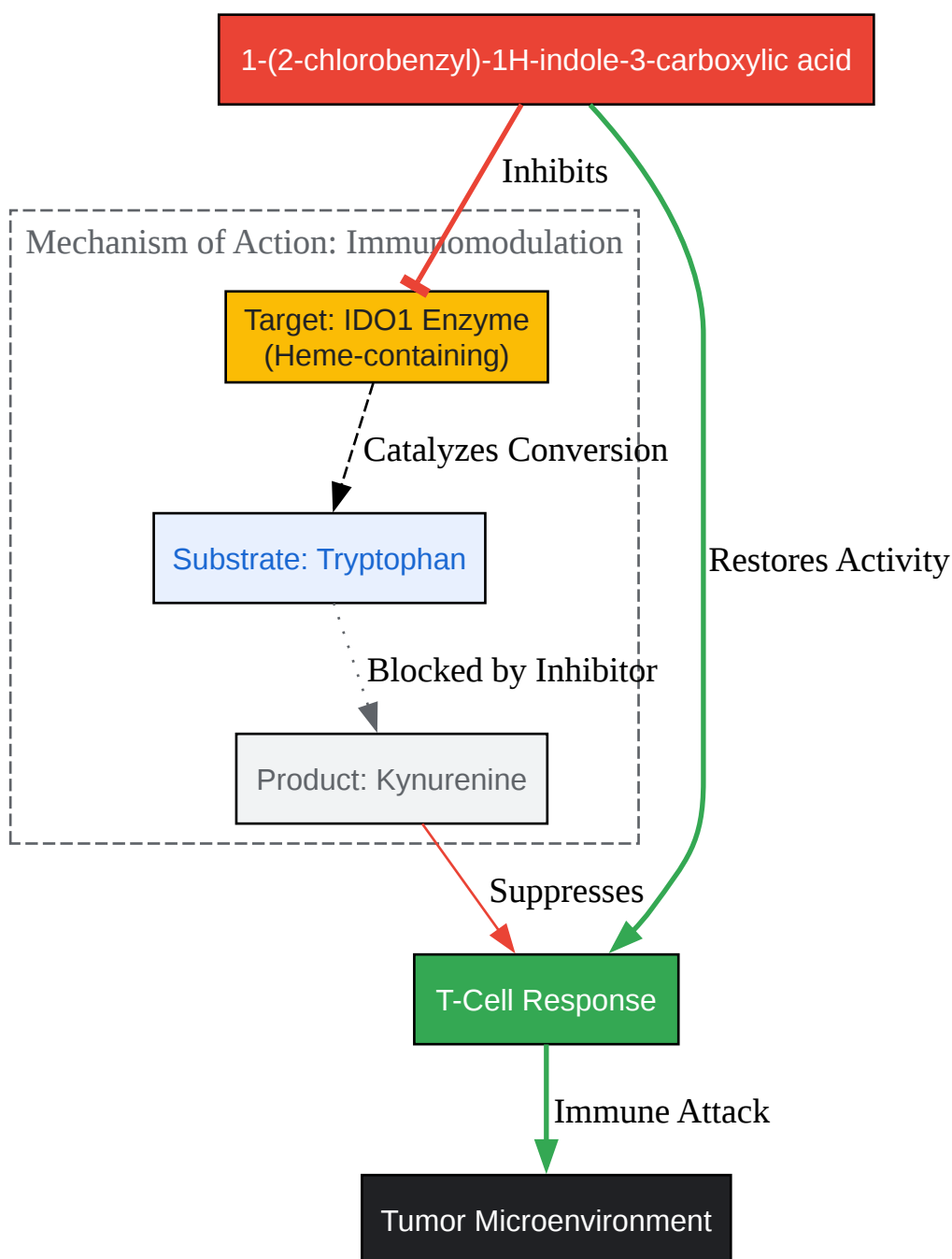
This compound acts as a versatile scaffold in medicinal chemistry. Its biological activity is often compared to Lonidamine (an indazole) and Indomethacin derivatives.

5.1 Target Pathways

- IDO1 Inhibition (Oncology/Immunology):

- Mechanism: The indole core mimics Tryptophan, the natural substrate of Indoleamine 2,3-dioxygenase 1 (IDO1). The N-benzyl group occupies the hydrophobic pocket of the enzyme, blocking the catalytic site.
- Effect: Prevents the conversion of Tryptophan to Kynurenine, thereby restoring T-cell activity in the tumor microenvironment.
- Male Contraception (Spermatogenesis):
 - Mechanism: Analogous to Lonidamine, N-substituted indole-3-carboxylic acids can disrupt the Sertoli-germ cell junction (adherens junction), leading to premature sperm release.
- Antimicrobial Activity:
 - Conjugation: Often coupled with amino acids or peptides to enhance cell permeability and target bacterial DNA gyrase.

5.2 Biological Pathway Visualization



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Figure 2: Mechanism of action for IDO1 inhibition by indole-3-carboxylic acid derivatives.

Experimental Protocols

6.1 Solubility Testing

- DMSO: Dissolve 10 mg in 0.5 mL DMSO. Vortex for 1 min. Solution should be clear.

- PBS (pH 7.4): Add 10 μ L of DMSO stock (20 mM) to 990 μ L PBS. Check for precipitation (turbidity).
 - Note: Due to high lipophilicity, formulation with cyclodextrins or surfactants (e.g., Tween 80) may be required for aqueous bioassays.

6.2 Thin Layer Chromatography (TLC)

- Stationary Phase: Silica Gel 60 F₂₅₄.
- Mobile Phase: Hexane : Ethyl Acetate (7:3) + 1% Acetic Acid.
- Visualization: UV light (254 nm).[8] The indole ring quenches fluorescence, appearing as a dark spot.

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Wear nitrile gloves and safety goggles.
 - Handle in a fume hood to avoid inhalation of dust.
- Storage: Store at 2–8°C, protected from light (indole derivatives can be light-sensitive over long periods).

References

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